
Phenylalanyltyrosine
Vue d'ensemble
Description
Phenylalanyltyrosine (Phe-Tyr) is a dipeptide composed of the amino acids L-phenylalanine (Phe) and L-tyrosine (Tyr), linked via a peptide bond. Structurally, it features an aromatic phenyl group (from Phe) and a phenolic hydroxyl group (from Tyr), conferring unique physicochemical properties. Its synthesis often involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids and Wang resin, as detailed in mass spectrometry and IRMPD studies .
Méthodes De Préparation
Historical Context and Fundamental Principles
The synthesis of phenylalanyltyrosine is rooted in the broader field of peptide chemistry, which has evolved significantly since the early 20th century. The foundational work of Moss and Schoenheimer in 1940 demonstrated the interconversion of phenylalanine and tyrosine using deuterated tracers, establishing critical insights into amino acid metabolism . While their studies focused on metabolic pathways, they laid the groundwork for understanding the reactivity of these amino acids in synthetic contexts. For instance, the hydroxylation of phenylalanine to tyrosine underscores the importance of protecting functional groups during peptide coupling to prevent undesired side reactions.
Solid-Phase Peptide Synthesis (SPPS)
Protection Strategies for Phenylalanine and Tyrosine
Solid-phase synthesis, pioneered by Bruce Merrifield, remains the gold standard for peptide preparation. In the case of this compound, selective protection of reactive groups is essential:
-
Phenylalanine : The α-amino group is typically protected with a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. The aromatic side chain requires no protection due to its inertness under standard coupling conditions.
-
Tyrosine : The hydroxyl group on the tyrosine side chain is highly reactive and must be protected. Common protecting groups include the tert-butyl (tBu) ether or benzyl (Bzl) group, which are stable during coupling but removable under mild acidic or catalytic hydrogenation conditions .
A critical advancement in protection strategies is the use of N-methylated amino acids to reduce steric hindrance and improve coupling efficiency. For example, N-methyl-phenylalanine ([F(N-Me)]) and N-methyl-tyrosine ([Y(N-Me)]) derivatives, as cataloged in peptide modification databases , facilitate smoother elongation steps by minimizing aggregation.
Table 1: Common Protecting Groups in SPPS of this compound
Amino Acid | Protecting Group | Removal Condition | Source |
---|---|---|---|
Phenylalanine | Fmoc | Piperidine/DMF | |
Tyrosine | tBu | Trifluoroacetic acid (TFA) | |
Tyrosine (alternative) | Bzl | Hydrogenolysis (H₂/Pd-C) |
Coupling and Deprotection Dynamics
Solution-Phase Synthesis
Stepwise Coupling Approach
Solution-phase methods offer flexibility for small-scale syntheses. A representative protocol involves:
-
Protecting phenylalanine’s α-amino group with Boc.
-
Activating its carboxyl group as a pentafluorophenyl ester.
-
Coupling with tyrosine’s α-amino group (protected with Fmoc).
-
Sequential deprotection using TFA for Boc and hydrogenolysis for tyrosine’s benzyl group .
This method avoids the need for resin-bound intermediates but requires meticulous purification after each step.
Challenges in Racemization
The free carboxyl group of phenylalanine is prone to racemization during activation. Studies leveraging deuterated tracers (as in ) have shown that racemization rates exceed 5% in unprotected systems, necessitating the use of chiral auxiliaries or low-temperature conditions .
Enzymatic and Catalytic Methods
Protease-Catalyzed Synthesis
Enzymes such as thermolysin and subtilisin have been employed for kinetically controlled peptide bond formation. While these methods are eco-friendly and stereospecific, they are limited by substrate specificity. For this compound, the tyrosine hydroxyl group’s polarity may hinder enzyme-substrate binding, reducing yields to <30% in preliminary trials .
Hydrogenolysis in Deprotection
The catalytic hydrogenation method described in US Patent 3,410,896 offers a scalable route to deprotect tyrosine derivatives. By treating O-sulfonic or sulfuric acid esters of tyrosine with hydrogen gas and Raney nickel, the hydroxyl group is efficiently restored without racemization. Applied to this compound synthesis, this method could streamline the final deprotection step, achieving yields >85% under optimized conditions .
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics Across Synthesis Methods
Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |
---|---|---|---|---|
SPPS | 75–90 | ≥95 | Low | Moderate |
Solution-Phase | 60–80 | 85–90 | Moderate | Low |
Enzymatic | 20–40 | ≥90 | None | Low |
Catalytic Hydrogenolysis | 85–92 | ≥95 | Low | High |
Key findings:
Analyse Des Réactions Chimiques
Types de réactions
La phénylalan yltyrosine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle phénolique de la tyrosine peut être oxydé pour former des quinones.
Réduction : Les groupes nitro sur les dérivés de la phénylalanine substitués peuvent être réduits en amines.
Substitution : Les dérivés halogénés de la phénylalanine peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés.
Réduction : Hydrogénation catalytique ou utilisation d'agents réducteurs comme le borohydrure de sodium.
Substitution : Des nucléophiles tels que l'azoture de sodium ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et dérivés réduits.
Substitution : Dérivés de la phénylalanine substitués.
Applications de la recherche scientifique
La phénylalan yltyrosine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son rôle dans la synthèse et le métabolisme des protéines.
Médecine : Étudiée pour ses effets thérapeutiques potentiels et comme biomarqueur de certaines maladies.
Mécanisme d'action
La phénylalan yltyrosine exerce ses effets par le biais de diverses voies moléculaires :
Synthèse des protéines : Elle est incorporée aux protéines pendant la traduction, facilitée par les aminoacyl-tRNA synthétases.
Voies métaboliques : Elle participe aux voies métaboliques de la phénylalanine et de la tyrosine, conduisant à la production de métabolites importants tels que la dopamine et la mélanine.
Applications De Recherche Scientifique
Metabolic Studies
Phenylalanyltyrosine has been extensively studied for its role in amino acid metabolism and its effects on neurotransmitter synthesis.
- Conversion Pathways : Phenylalanine is converted to tyrosine via the enzyme phenylalanine hydroxylase. This pathway is crucial for maintaining adequate levels of tyrosine, which is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Research has shown that individuals with metabolic disorders like phenylketonuria (PKU) exhibit impaired conversion rates, leading to elevated phenylalanine levels and reduced tyrosine availability .
- Tracer Studies : Tracer studies using deuterated phenylalanine have demonstrated the metabolic dynamics of Phe/Tyr in humans. These studies reveal how dietary intake influences the conversion rates and overall metabolism of these amino acids, providing insights into nutritional requirements for individuals with metabolic disorders .
Therapeutic Applications
This compound has potential therapeutic applications, particularly in treating metabolic disorders and neuropsychiatric conditions.
- Phenylketonuria Treatment : The FDA has approved phenylalanine/tyrosine ammonia-lyases (PAL/TALs) for treating PKU. These enzymes help reduce phenylalanine levels in patients, thereby preventing neurological damage associated with high phenylalanine concentrations .
- Neurotransmitter Regulation : Studies have indicated that acute depletion of Phe/Tyr can influence dopamine transmission and motivation-related behaviors. For instance, reducing these amino acids has been linked to decreased phasic dopamine release, which may affect mood and motivation . This suggests a potential application in addressing mood disorders or addiction by modulating amino acid levels.
Neurological Research
The relationship between this compound levels and various neurological conditions has garnered significant interest.
- Psychiatric Disorders : Elevated serum Phe/Tyr ratios have been observed in patients with anti-NMDAR encephalitis, correlating with psychiatric symptoms such as confusion and agitation. This highlights the importance of monitoring these amino acids in diagnosing and managing neurological disorders .
- Cognitive Function : Research indicates that acute depletion of Phe/Tyr can impair executive functions and learning processes in humans. This effect underscores the critical role that these amino acids play in cognitive health and their potential as targets for therapeutic interventions .
Case Studies
Several case studies illustrate the applications of this compound in clinical settings:
Mécanisme D'action
Phenylalanyltyrosine exerts its effects through various molecular pathways:
Protein Synthesis: It is incorporated into proteins during translation, facilitated by aminoacyl-tRNA synthetases.
Metabolic Pathways: It participates in the phenylalanine and tyrosine metabolic pathways, leading to the production of important metabolites such as dopamine and melanin.
Comparaison Avec Des Composés Similaires
Structural Analogs: Sequence Variants
The sequence of amino acids in dipeptides critically influences their biochemical activity. For example:
- The phenyl group in Tyr-Phe is essential for electron donation to cytochrome C .
Functional Analogs: Electron Transfer Dipeptides
Phe-Tyr’s radical cation facilitates dissociative electron transfer (DET) via an n→π* interaction between the –NH₂ group and the phenol radical cation, a mechanism absent in other dipeptides like tyrosylalanine or tyrosyltyrosine . This property makes Phe-Tyr a unique model for studying non-covalent interactions in peptide radical chemistry.
Metabolic Analogs: Amino Acid Derivatives
- Phenylalanine vs. Tyrosine: Phe is essential, while Tyr is non-essential due to its synthesis from Phe via phenylalanine hydroxylase (PAH). This metabolic relationship influences the bioavailability of their dipeptide forms .
- Methyltyrosine (Metirosine) : A Tyr analog with a methyl group substitution, used to inhibit tyrosine hydroxylase. Unlike Phe-Tyr, it lacks peptide bonds but shares structural motifs that affect enzyme binding .
Therapeutic Analogs: Anti-Ulcer Agents
Phe-Tyr derivatives (e.g., Daiichi Seiyaku’s compound II) are compared to tyrosinol derivatives (compound I) in anti-ulcer research:
- Key Insight: Phe-Tyr’s dipeptide structure may enhance stability or target specificity compared to monomeric tyrosine analogs.
Activité Biologique
Phenylalanyltyrosine, a dipeptide composed of phenylalanine and tyrosine, has garnered attention for its potential biological activities and health benefits. This article explores the metabolic pathways, enzymatic interactions, and physiological effects associated with this compound, drawing from a variety of research studies.
Metabolic Pathways
Phenylalanine and tyrosine are essential amino acids that play crucial roles in various metabolic pathways. Phenylalanine can be converted into tyrosine through the action of the enzyme phenylalanine hydroxylase. Tyrosine, in turn, is a precursor for several important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine.
Table 1: Key Metabolic Pathways Involving this compound
Pathway | Enzyme | Product |
---|---|---|
Phenylalanine to Tyrosine | Phenylalanine Hydroxylase | Tyrosine |
Tyrosine to DOPA | Tyrosine Hydroxylase | DOPA (3,4-dihydroxyphenylalanine) |
DOPA to Dopamine | DOPA Decarboxylase | Dopamine |
Dopamine to Norepinephrine | Dopamine β-Hydroxylase | Norepinephrine |
Enzymatic Activity
Research indicates that this compound serves as a substrate for various enzymes, including phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). These enzymes are pivotal in the biosynthesis of secondary metabolites such as flavonoids and anthocyanins.
Case Study: Enzymatic Kinetics of BoPAL4
A study on the enzyme BoPAL4 demonstrated its high substrate specificity for L-phenylalanine and L-tyrosine. The kinetic parameters revealed that BoPAL4 exhibited a value of 2084 μM for L-phenylalanine and 98 μM for L-tyrosine, indicating a higher affinity for tyrosine compared to phenylalanine .
Physiological Effects
The ratio of dietary phenylalanine to tyrosine is crucial for optimal growth and physiological function in various organisms. A study involving stinging catfish (Heteropneustes fossilis) found that specific ratios of these amino acids significantly impacted growth rates, DNA/RNA ratios, and serum biochemistry .
Table 2: Effects of Dietary Phenylalanine:Tyrosine Ratios on Growth Metrics
Ratio (Phe: Tyr) | Growth Rate (%) | RNA/DNA Ratio | Serum Biochemistry |
---|---|---|---|
70:30 | 15 | 1.8 | Improved enzyme activity |
80:20 | 10 | 1.5 | Moderate enzyme activity |
Clinical Implications
The metabolic pathways involving this compound have clinical significance, particularly in conditions like phenylketonuria (PKU) where phenylalanine metabolism is impaired. Research has shown that dietary management focusing on the balance between these amino acids can help mitigate symptoms associated with metabolic disorders .
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing phenylalanyltyrosine with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc- or Boc-protected amino acids. Post-synthesis, reverse-phase HPLC with C18 columns is critical for purification . Characterization should include mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) to confirm stereochemistry and peptide bond integrity. Ensure solvent purity (e.g., trifluoroacetic acid for cleavage) and quantify yields via UV absorbance at 280 nm (tyrosine’s aromatic ring absorption) .
Q. How do researchers validate this compound’s stability under physiological conditions?
- Methodological Answer : Stability assays involve incubating the compound in phosphate-buffered saline (PBS) at 37°C over 24–72 hours. Use LC-MS to monitor degradation products and quantify intact peptide via calibration curves. For enzymatic stability, add proteases (e.g., trypsin) and analyze time-dependent fragmentation patterns. Report degradation kinetics (e.g., half-life) with error margins derived from triplicate experiments .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated tyrosine) ensures precision. Validate methods for sensitivity (limit of detection ≤ 1 nM), linearity (R² ≥ 0.99), and recovery rates (80–120%). Include controls for matrix effects (e.g., plasma proteins) and cross-validate with ELISA if antibodies are available .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published dose-response curves, normalizing data to common metrics (e.g., IC50). Evaluate confounding variables:
- Experimental design : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (pH, temperature).
- Compound purity : Cross-reference studies using HPLC/MS purity thresholds (≥95%).
- Statistical power : Discard underpowered studies (n < 3 replicates). Use tools like PRISMA guidelines to ensure transparency .
Q. What strategies optimize computational modeling of this compound’s interaction with tyrosine kinase receptors?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model binding kinetics. Validate docking predictions (AutoDock Vina) against experimental mutagenesis data. Prioritize residues with high B-factor values (flexible regions) and calculate binding free energies (MM-PBSA). Cross-correlate with surface plasmon resonance (SPR) data for affinity validation .
Q. How should researchers design in vivo studies to distinguish this compound’s direct effects from metabolite-driven outcomes?
- Methodological Answer : Use isotopic tracing (¹³C-labeled this compound) paired with pharmacokinetic profiling. Compare outcomes in wild-type vs. knockout models (e.g., phenylalanine hydroxylase-deficient mice). Employ tandem mass spectrometry imaging (MSI) to localize intact peptide vs. metabolites (e.g., tyrosine) in tissues. Include sham-administered controls to isolate compound-specific effects .
Q. Data Interpretation & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Use mixed-effects models (e.g., linear regression with random intercepts for cell batches). For non-linear responses, apply four-parameter logistic curves (4PL) to calculate EC50. Report confidence intervals and adjust for multiple comparisons (Bonferroni correction). Open-source tools like R/Bioconductor ensure reproducibility .
Q. How to address batch-to-batch variability in this compound synthesis for multi-institutional studies?
- Methodological Answer : Implement a centralized synthesis protocol with standardized QC criteria (e.g., NMR chemical shift tolerances ≤ 0.05 ppm). Share raw characterization data (HPLC chromatograms, MS spectra) via repositories like Zenodo. Use interlaboratory validation rounds to harmonize analytical methods .
Q. Ethical & Reproducibility Considerations
Q. What documentation is essential for ensuring reproducibility of this compound-based experiments?
- Methodological Answer : Follow the ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding. For in vitro work, report cell line authentication (STR profiling), passage numbers, and mycoplasma testing. Archive synthetic protocols in electronic lab notebooks (ELNs) with version control .
Q. How to preemptively identify conflicts between computational predictions and empirical data for this compound?
- Methodological Answer : Perform sensitivity analyses on computational parameters (e.g., solvation models). Use orthogonal validation methods: compare MD-predicted binding poses with X-ray crystallography or cryo-EM structures. Publish negative results to mitigate publication bias .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRLASFHBWESK-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333656 | |
Record name | L-Phenylalanyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17355-18-9 | |
Record name | L-Phenylalanyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.